MAO-A vs. MAO-B Selectivity: Harman Exhibits 10-Fold Discrimination, Distinct from Harmine
Harman inhibits human recombinant MAO-A with an IC₅₀ of 0.5 μM and MAO-B with an IC₅₀ of 5 μM, yielding a 10-fold selectivity for the A isoform . In contrast, harmine—a structurally related 7-methoxy β-carboline—demonstrates comparable MAO-A potency (IC₅₀ = 33–80 nM) but with altered isoform discrimination [1]. This quantitative selectivity profile positions harman as a moderately potent yet isoform-discriminating MAO inhibitor suitable for studies requiring partial MAO-A preference without complete MAO-B sparing.
| Evidence Dimension | MAO-A/B inhibition selectivity |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 0.5 μM; MAO-B IC₅₀ = 5 μM |
| Comparator Or Baseline | Harmine: MAO-A IC₅₀ = 33–80 nM; MAO-B IC₅₀ not specified for direct comparison in source |
| Quantified Difference | Harman MAO-B/MAO-A IC₅₀ ratio = 10; harmine reported as more potent MAO-A inhibitor |
| Conditions | Human recombinant MAO enzymes, in vitro fluorometric assay |
Why This Matters
Procurement of harman rather than harmine enables experimental designs requiring a defined 10-fold MAO-A preference window, avoiding the confounding effects of harmine's higher absolute potency.
- [1] Wichitnithad W, et al. Table 1. Inhibition of DYRK1A and MAO-A by selected β-carbolines. PMC Data. Values cited from PMC source. View Source
